molecular formula C6H9BrN2O B2478241 4-bromo-3-(methoxymethyl)-1-methyl-1H-pyrazole CAS No. 1619896-89-7

4-bromo-3-(methoxymethyl)-1-methyl-1H-pyrazole

Cat. No. B2478241
CAS RN: 1619896-89-7
M. Wt: 205.055
InChI Key: OFEDPGUTENPYOJ-UHFFFAOYSA-N
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Description

4-bromo-3-(methoxymethyl)-1-methyl-1H-pyrazole is a chemical compound that has gained significant attention in scientific research in recent years. It is a pyrazole derivative that has shown potential in various fields such as medicinal chemistry, biochemistry, and agriculture.

Scientific Research Applications

Precursor in Heterocyclic Synthesis

This compound has been explored as a versatile precursor in the synthesis of pyrazole derivatives. Research has shown that brominated trihalomethylenones, which share structural similarities with 4-bromo-3-(methoxymethyl)-1-methyl-1H-pyrazole, are valuable precursors in generating a range of pyrazole compounds. These compounds have potential applications in various fields, including material science and pharmaceutical chemistry. For example, they have been used to synthesize 3-ethoxymethyl-5-trifluoromethyl-1H-pyrazoles and other derivatives through cyclocondensation reactions, demonstrating moderate to good yields and showcasing their utility in creating structurally diverse heterocycles (Martins et al., 2013).

Structural and Tautomerism Studies

The compound also plays a significant role in studies focused on structural analysis and tautomerism of pyrazole derivatives. For instance, the tautomerism and structural properties of NH-pyrazoles, which are closely related to 4-bromo-3-(methoxymethyl)-1-methyl-1H-pyrazole, have been extensively studied. These studies have provided insights into the stability and molecular interactions of these compounds, furthering our understanding of their chemical behavior and potential applications in designing new molecules with desired properties (Cornago et al., 2009).

Functionalization and Derivative Synthesis

Another significant application involves its use in the synthesis and functionalization of pyrazole derivatives. Through various chemical reactions, researchers have been able to modify and create new compounds that possess unique properties suitable for different applications. For example, the synthesis of 4-bromo-3-methoxy-1-phenyl-1H-pyrazole through the treatment of related compounds with sodium hydride/methyl iodide demonstrates the potential for creating a wide range of functionalized derivatives for further study and application (Kleizienė et al., 2009).

Antimicrobial Activity

Research into the antimicrobial properties of pyrazole derivatives, including those structurally related to 4-bromo-3-(methoxymethyl)-1-methyl-1H-pyrazole, has shown promising results. These compounds have been evaluated for their potential as antibacterial and antifungal agents. For instance, certain pyrazole Schiff bases have been synthesized and tested for their ability to inhibit the growth of Candida albicans and Gram-negative bacteria, indicating the potential use of these compounds in developing new antimicrobial agents (Feng et al., 2018).

properties

IUPAC Name

4-bromo-3-(methoxymethyl)-1-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrN2O/c1-9-3-5(7)6(8-9)4-10-2/h3H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFEDPGUTENPYOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)COC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-3-(methoxymethyl)-1-methyl-1H-pyrazole

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